molecular formula C23H23N3O3S2 B2754183 N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683259-79-2

N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No. B2754183
CAS RN: 683259-79-2
M. Wt: 453.58
InChI Key: ARTNQASHAGNZMH-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds that consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . They are important scaffolds in the field of synthetic and medicinal chemistry .


Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring system is planar and the nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate can give various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .


Physical And Chemical Properties Analysis

Benzothiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Characterization

Benzothiazoles, including derivatives similar to N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide, are synthesized through various chemical reactions, highlighting their versatility and adaptability for different scientific purposes. For instance, benzothiazoles and thiazolopyridines can be synthesized using a metal- and reagent-free method, demonstrating green chemistry principles and efficiency in producing these compounds from N-(hetero)arylthioamides through electrochemical C–H thiolation (Qian et al., 2017). Another study focuses on the green synthesis of benzothiazole compounds, emphasizing eco-friendly methods and the potential for large-scale production (Gao et al., 2020).

Biological Activities and Applications

Benzothiazole derivatives exhibit a wide range of biological activities, making them subjects of interest in medicinal chemistry and therapeutic applications. For instance, certain benzothiazole compounds have shown significant antibacterial properties, suggesting their potential as novel antibacterial agents (Obasi et al., 2017). Additionally, these compounds are explored for their anticancer properties, with some derivatives demonstrating pro-apoptotic activity against cancer cell lines, indicating their promise as anticancer agents (Yılmaz et al., 2015).

Environmental and Miscellaneous Applications

The versatility of benzothiazole derivatives extends beyond medicinal applications. For example, they are investigated for their roles in microbial transformations and environmental degradation processes, highlighting their relevance in understanding environmental persistence and degradation pathways of organic compounds (Stumpf et al., 2004).

Future Directions

Benzothiazole derivatives have shown a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, they continue to be a focus of research for the development of new therapeutics .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-3-4-15-26(2)31(28,29)18-12-9-17(10-13-18)22(27)25-23-24-21-19-8-6-5-7-16(19)11-14-20(21)30-23/h5-14H,3-4,15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTNQASHAGNZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide

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